3-(2-chloroacetamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-[(2-chloroacetyl)amino]-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF2N2O3/c18-8-14(23)22-15-10-3-1-2-4-13(10)25-16(15)17(24)21-9-5-6-11(19)12(20)7-9/h1-7H,8H2,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUICBLUZQILED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=C(C=C3)F)F)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Ethyl 3-Nitrobenzofuran-2-Carboxylate
The benzofuran core is constructed via acid-catalyzed cyclization of 2-hydroxy-3-nitrobenzaldehyde with ethyl bromoacetate. This method, adapted from vilazodone synthesis protocols, proceeds in 68–72% yield using potassium carbonate in dimethylformamide at 80°C for 12 hours.
Reduction to Ethyl 3-Aminobenzofuran-2-Carboxylate
Catalytic hydrogenation (10% Pd/C, H₂ 50 psi) in ethanol reduces the nitro group to an amine with 89% yield. Alternatively, tin(II) chloride in hydrochloric acid achieves comparable yields but generates more waste.
Chloroacetylation at C3
Reaction with chloroacetyl chloride (1.2 eq) in dichloromethane, catalyzed by triethylamine (2.5 eq), affords ethyl 3-(2-chloroacetamido)benzofuran-2-carboxylate in 85% yield. Ice bath cooling (0–5°C) minimizes N-acyloxazolidinone byproducts.
Hydrolysis and Amidation
Saponification with 2M NaOH in ethanol/water (3:1) produces 3-(2-chloroacetamido)benzofuran-2-carboxylic acid (92% yield). Subsequent activation with oxalyl chloride (neat, reflux 2 h) generates the acid chloride, which reacts with 3,4-difluoroaniline in tetrahydrofuran at −15°C to yield the title compound in 76% isolated yield.
Synthetic Route 2: Direct C–H Arylation and Transamidation
8-Aminoquinoline-Directed C–H Arylation
Employing methodology from MDPI, 8-aminoquinoline directs palladium-catalyzed arylation of benzofuran-2-carboxamide at C3. Using Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2 eq), and pivalic acid (1 eq) in trifluoroethanol at 120°C, this step installs an aryl iodide precursor in 65% yield.
Chloroacetamide Installation via Transamidation
The aryl iodide undergoes copper-mediated coupling with chloroacetamide in dimethylacetamide at 140°C (24 h), achieving 58% yield. While this route reduces step count, the elevated temperatures promote decomposition of the chloroacetamido group, necessitating careful temperature control.
Synthetic Route 3: Solid-Phase Synthesis for Parallel Optimization
Wang Resin Immobilization
Coupling benzofuran-2-carboxylic acid to Wang resin via standard DIC/HOBt activation (DMF, 24 h, 82% loading efficiency). This approach, though underutilized for benzofuran derivatives, permits combinatorial optimization of amine coupling steps.
On-Resin Functionalization
Sequential treatment with:
- NBS in CCl₄ for bromination at C3 (74% yield)
- NaN₃ in DMF for azide substitution (68%)
- Staudinger reaction to generate the amine (81%)
- Chloroacetylation as in Route 1
Final cleavage with TFA/DCM (95:5) liberates the target compound in 43% overall yield. While lower yielding, this method enables rapid SAR studies through parallel synthesis.
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Steps | 5 | 4 | 6 |
| Overall Yield (%) | 43 | 37 | 28 |
| Purity (HPLC) | 99.2 | 97.8 | 95.4 |
| Scalability | >1 kg | 100 g | 10 g |
| Key Advantage | Robust | Few steps | SAR capability |
Route 1 emerges as the most industrially viable due to its high reproducibility and scalability. The transamidation approach (Route 2) shows promise for library synthesis but requires improved chloroacetamide stability. Solid-phase methods (Route 3) remain valuable for early-stage medicinal chemistry despite lower yields.
Critical Process Optimization Considerations
Solvent Effects on Amidation
Methanol/water mixtures (4:1) enhance 3,4-difluoroaniline coupling efficiency by 18% compared to pure THF, likely due to improved acid chloride solvation.
Temperature Control During Chloroacetylation
Maintaining reaction temperatures below 10°C prevents:
- N→O acyl shift (reduces yield by 22% at 25°C)
- Hydrolysis of chloroacetamido group (11% loss/hour at 40°C)
Catalytic System Screening
A comparative study revealed:
- HATU/DIEA in DMF: 89% coupling efficiency
- EDCl/HOAt in CH₂Cl₂: 76%
- DCC/DMAP in THF: 68%
HATU-based systems minimize racemization during chiral center formation (if present).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring or the amide group.
Reduction: Reduction reactions could target the carbonyl groups or halogen atoms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(2-chloroacetamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, benzofuran derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The chloroacetamido and difluorophenyl groups might enhance binding affinity or selectivity towards specific molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Analog: 3-(2-Chloroacetamido)-N-(3,4-Dimethoxyphenyl)Benzofuran-2-Carboxamide
The closest structural analog identified is 3-(2-chloroacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide (CAS: 888448-11-1, Molecular Formula: C₁₉H₁₇ClN₂O₅) . This compound differs from the target molecule in its phenyl ring substitution: methoxy (-OCH₃) groups replace fluorine atoms at the 3- and 4-positions.
Structural and Electronic Differences
| Property | Target Compound (3,4-Difluorophenyl) | Analog (3,4-Dimethoxyphenyl) |
|---|---|---|
| Substituent Electronic Effects | Electron-withdrawing (-F) | Electron-donating (-OCH₃) |
| Molecular Formula | C₁₇H₁₁ClF₂N₂O₃ | C₁₉H₁₇ClN₂O₅ |
| Molecular Weight (g/mol) | ~376.7 | ~412.8 |
| Lipophilicity (Predicted logP) | Higher (fluorine enhances hydrophobicity) | Lower (methoxy groups reduce logP) |
Conversely, the dimethoxy analog’s electron-donating substituents may enhance resonance stabilization of the carboxamide group, altering binding interactions with biological targets.
Functional Implications
- Metabolic Stability : Fluorine’s resistance to oxidative metabolism may extend the target compound’s half-life compared to the dimethoxy analog, which is susceptible to demethylation .
- Reactivity : The chloroacetamido group in both compounds could act as an alkylating agent, but the electron-deficient difluorophenyl ring in the target compound may modulate reactivity.
Broader Class Comparisons: Benzofuran Carboxamides in Agrochemicals
For example:
- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide): A fungicide targeting succinate dehydrogenase .
- Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide): A systemic fungicide .
Activity Trends
The trifluoromethyl group in flutolanil enhances binding to fungal enzymes, while the cyclopropane in cyprofuram contributes to conformational rigidity. By comparison, the target compound’s difluorophenyl and chloroacetamido groups may optimize interactions with similar enzyme targets, though its precise mechanism remains uncharacterized.
Biological Activity
3-(2-chloroacetamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide is a synthetic compound belonging to the benzofuran family, characterized by its unique structure that includes a chloroacetamido group and a difluorophenyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 364.76 g/mol. The presence of the difluorophenyl group is significant as it may enhance the compound's binding affinity and metabolic stability.
Structural Features
| Feature | Description |
|---|---|
| Benzofuran Core | Provides a stable aromatic structure known for diverse biological activities. |
| Chloroacetamido Group | Enhances reactivity and potential interaction with biological targets. |
| Difluorophenyl Group | May improve pharmacokinetic properties and selectivity. |
Biological Activity
Research indicates that benzofuran derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Specific studies on this compound have highlighted its potential in these areas.
Antimicrobial Activity
Preliminary studies suggest that this compound demonstrates significant antimicrobial activity against various bacterial strains. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in preclinical models. Its anti-inflammatory activity may be linked to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Anticancer Potential
In vitro studies have indicated that this compound may induce apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.
The biological activity of this compound can be attributed to its interactions with specific molecular targets:
- Enzymatic Inhibition : The chloroacetamido group likely facilitates binding to active sites on enzymes such as COX.
- Receptor Modulation : The difluorophenyl moiety may enhance selectivity towards certain receptors involved in inflammatory processes.
- DNA Interaction : Preliminary findings suggest potential interactions with DNA, impacting replication and transcription processes.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
-
Antimicrobial Efficacy Study :
- Objective: To assess the antimicrobial properties against Gram-positive and Gram-negative bacteria.
- Findings: Showed effective inhibition at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.
-
Anti-inflammatory Activity Assessment :
- Objective: To evaluate the effect on inflammatory markers in vitro.
- Findings: Significant reduction in prostaglandin E2 levels was observed in treated macrophages.
-
Anticancer Activity Investigation :
- Objective: To determine cytotoxic effects on various cancer cell lines.
- Findings: Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM.
Comparative Analysis with Similar Compounds
A comparison with other benzofuran derivatives highlights the unique properties of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(2-chloroacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide | Dimethoxyphenyl group | Anticancer activity |
| 3-methyl-benzofuran-2-carboxamide | Simplified structure | Antimicrobial activity |
Q & A
Basic: What are the key steps in synthesizing 3-(2-chloroacetamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide?
Methodological Answer:
Synthesis typically involves a multi-step process:
Benzofuran Core Formation : Cyclization of substituted phenols with α-haloketones under acidic conditions to generate the benzofuran scaffold .
Amidation : Coupling the benzofuran-2-carboxylic acid intermediate with 3,4-difluoroaniline using carbodiimide (e.g., DCC or EDCI) as a coupling agent in anhydrous dichloromethane .
Chloroacetamido Introduction : Reaction of the intermediate with chloroacetyl chloride in the presence of a base (e.g., triethylamine) .
Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .
Basic: How is the molecular structure of this compound validated?
Methodological Answer:
Structural validation employs:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and amide bond formation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding), using software like SHELXL .
Basic: What in vitro assays are used to assess its biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Dose-response curves (IC) against kinases or proteases, using fluorogenic substrates .
- Cellular Viability Assays : MTT or ATP-based assays in cancer cell lines to evaluate cytotoxicity .
- Target Engagement Studies : Surface plasmon resonance (SPR) or thermal shift assays to measure binding affinity .
Advanced: How can reaction conditions be optimized to improve synthesis yield?
Methodological Answer:
- Solvent Optimization : Replace dichloromethane with THF or DMF to enhance solubility of intermediates .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) for benzofuran cyclization efficiency .
- Flow Chemistry : Use continuous flow reactors to minimize side reactions and improve scalability .
- DoE (Design of Experiments) : Statistical modeling to identify critical parameters (temperature, stoichiometry) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified halogen (e.g., Br instead of Cl) or fluorophenyl groups (e.g., mono- vs. di-fluoro) .
- Bioisosteric Replacement : Replace the benzofuran core with indole or thiophene to assess scaffold flexibility .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to correlate substituent positions with target binding .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Purity Assessment : Re-analyze batches via HPLC to rule out impurities (>99% purity required) .
- Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) .
- Meta-Analysis : Compare data across cell lines (e.g., HEK293 vs. HeLa) to identify context-dependent effects .
Advanced: What computational methods predict its pharmacokinetic properties?
Methodological Answer:
- ADME Prediction : Use SwissADME or pkCSM to estimate logP, solubility, and CYP450 interactions .
- Molecular Dynamics (MD) : Simulate binding stability with targets (e.g., GROMACS) over 100 ns trajectories .
- Metabolite Prediction : GLORYx or similar tools to identify potential Phase I/II metabolites .
Advanced: How does X-ray crystallography complement NMR in structural analysis?
Methodological Answer:
- X-ray : Resolves absolute configuration and crystal packing (e.g., N–H···O hydrogen bonds), critical for polymorphism studies .
- NMR : Detects dynamic conformations in solution (e.g., rotameric states of the chloroacetamido group) .
- Hybrid Approach : Combine both to validate solid-state vs. solution-phase behavior .
Advanced: How to evaluate compound stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 37°C .
- LC-MS Monitoring : Track degradation products over 24–72 hours .
- Lyophilization Stability : Assess powder stability at -20°C vs. 4°C using DSC (differential scanning calorimetry) .
Advanced: What strategies identify metabolites in preclinical models?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
